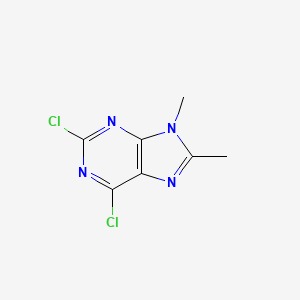

2,6-Dichloro-8,9-dimethyl-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-8,9-dimethylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQDXPSEHZRJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,6 Dichloro 8,9 Dimethyl 9h Purine and Analogues

Foundational Synthetic Routes to Dichloropurines

The initial and critical step in the synthesis of the target compound is the formation of the 2,6-dichloropurine (B15474) scaffold. This is typically achieved through two primary strategies: direct chlorination of a pre-existing purine (B94841) core or the construction of the purine ring system through cyclization reactions.

Direct Chlorination Approaches for Purine Core Formation

Direct chlorination is a common method for introducing chlorine atoms onto the purine ring. A facile and industrially viable process involves the direct chlorination of xanthine (B1682287) using phosphorus oxychloride in the presence of a weak nucleophilic organic base like amidine or a guanidine (B92328) base. researchgate.net Another approach involves the chlorination of 2-amino-6-chloropurine (B14584) with a chlorine source in the presence of a diazotizing agent. google.com This method is advantageous as 2-amino-6-chloropurine is a readily available industrial starting material. google.com

Computational studies have provided insights into the reactivity of purine bases during chlorination. These studies indicate that the anion forms of most purine compounds play a significant role in the chlorination process. nih.gov The kinetic reactivity of different sites on the purine ring generally follows the order of heterocyclic NH/N > exocyclic NH2 > heterocyclic C8. nih.gov For purine bases, the N9 position is often the most reactive site for initial chlorination. nih.gov

Cyclization Reactions in Purine Synthesis

An alternative to direct chlorination is the construction of the purine ring through cyclization. One established method involves the reaction of 4,5-diamino-2,6-dichloropyrimidine with triethyl orthoformate. researchgate.net For instance, the synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine was achieved by reacting 4,5-diamino-2,6-dichloropyrimidine with triethyl[¹⁴C]orthoformate in acetonitrile (B52724) at 90°C with methanesulfonic acid as a catalyst, resulting in an 84% radiochemical yield. researchgate.net However, the cyclization of other chloro-substituted 4,5-diaminopyrimidines to their corresponding purines has been reported to be unsuccessful in some cases. researchgate.net

Regioselective Alkylation Strategies at Nitrogen-9 (N9)

Once the 2,6-dichloropurine core is established, the next crucial step is the introduction of a methyl group at the N9 position. Achieving high regioselectivity for N9 alkylation is often challenging, as alkylation can also occur at other nitrogen atoms, particularly N7.

N9 Alkylation from 2,6-Dichloropurine Precursors

The alkylation of 2,6-dichloropurine is a widely used method to introduce substituents at the N9 position. researchgate.netrhhz.net Direct alkylation of 2,6-dichloropurine in the presence of a base like potassium carbonate in dimethylformamide (DMF) is a common approach. nih.gov Microwave-assisted methylation of 2,6-dichloropurine in the presence of tetrabutylammonium (B224687) hydroxide (B78521) has been shown to offer better results in terms of yield and regioselectivity compared to classical heating methods. ub.edu

A novel, metal-free method for N9 alkylation involves a visible-light-promoted reaction of purines with ethers. rhhz.net For example, the reaction of 2,6-dichloropurine with tetrahydrofuran (B95107) under blue LED irradiation in the presence of Umemoto's reagent and a photocatalyst can yield the N9-alkylated product in nearly quantitative yield. rhhz.net

Influence of Reaction Conditions on N9 Selectivity

The choice of reaction conditions significantly impacts the regioselectivity of alkylation, often leading to a mixture of N9 and N7 isomers. researchgate.net However, the N9-substituted product is typically the major isomer formed. researchgate.net The use of specific bases and reaction media can enhance N9 selectivity. For instance, tetrabutylammonium hydroxide has been reported to provide excellent results for regioselective N9-alkylation. researchgate.net

Microwave irradiation has also proven to be a valuable tool for improving both yield and regioselectivity. ub.edu In the methylation of 2,6-dichloropurine, microwave-assisted conditions led to the exclusive formation of the N9-methylated isomer. ub.edu The steric hindrance of the base and the nature of the alkylating agent also play a role. While methylation can be highly regioselective for N9, benzylation of 2,6-dichloropurine can yield a mixture of N9 and N7 isomers. ub.edu

Advanced Synthetic Transformations on the Purine Core

With the 8,9-dimethylpurine core established, advanced synthetic transformations can be employed to modify the C2 and C6 positions, which are activated by the presence of chloro substituents in the target compound.

Nucleophilic Substitution Reactions at C2 and C6 Halogen Positions

The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions is influenced by the electron-withdrawing nature of the purine ring system. Generally, the C6 position is more reactive towards nucleophilic attack than the C2 position. beilstein-journals.org This differential reactivity allows for the selective sequential substitution of the two chlorine atoms.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro substituents. For example, treatment of 2,6-dichloropurine derivatives with an amine in the presence of a base typically leads to the preferential formation of the C6-amino product. nih.gov Subsequent reaction at a higher temperature or with a more reactive nucleophile can then effect substitution at the C2 position. The use of 1,2,3-triazolyl groups as leaving groups at the C6 position has also been reported, offering an alternative to traditional halogen displacement. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds at the C2 and C6 positions of the purine core. researchgate.netlibretexts.org Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) couplings are widely employed. libretexts.orgnih.gov

Achieving regioselectivity in the cross-coupling of 2,6-dichloropurines can be challenging. However, careful control of reaction conditions, particularly the choice of palladium catalyst and ligand, can favor coupling at one position over the other. nih.gov For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote selective cross-coupling at the C4 position of 2,4-dichloropyridines, a system analogous to the C6 position of 2,6-dichloropurines. nih.gov

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Typical Product |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | C6-Aryl/vinyl purine researchgate.net |

| Negishi | Organozinc halide | Pd catalyst | C6-Alkyl/aryl purine nih.gov |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., Xantphos) | C6-Aminopurine |

Regioselective C-H Cyanation of Purines

Direct C-H cyanation offers a modern and efficient approach to introduce a nitrile group onto the purine scaffold, bypassing the need for pre-functionalized halogenated precursors. A notable development is the regioselective C-H cyanation of purines at the C8 position. nih.gov This transformation is achieved through a sequential process involving the activation of the purine with triflic anhydride, followed by nucleophilic attack of trimethylsilyl (B98337) cyanide (TMSCN), and subsequent base-mediated elimination. nih.gov

This methodology has been shown to tolerate a variety of functional groups. nih.gov While this method primarily targets the C8 position, the strategic placement of directing groups can influence the regioselectivity. For instance, an electron-donating group at the C6 position can direct cyanation to the C2 position. nih.gov The resulting cyanopurines are valuable intermediates that can be further elaborated into other functional groups such as amides, imidates, and various heterocycles. nih.gov

Radiochemical Synthesis of Purine Derivatives (e.g., 14C-Labeling)

Radiolabeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The synthesis of 14C-labeled purine derivatives, such as analogs of 2,6-dichloro-8,9-dimethyl-9H-purine, is crucial for tracking the fate of these molecules in biological systems. selcia.comselcia.com

The introduction of a 14C label is typically achieved through a multi-step synthesis starting from a simple 14C-labeled precursor, such as [14C]barium carbonate or [14C]sodium cyanide. selcia.com For labeling the C8 position of a purine, a common strategy involves the use of [14C]triethyl orthoformate. For example, the synthesis of [8-14C]-2,6-dichloro-9H-purine has been reported by reacting 4,5-diamino-2,6-dichloropyrimidine with [14C]triethyl orthoformate. This reaction proceeds in the presence of an acid catalyst to afford the desired 14C-labeled purine.

Computational and Theoretical Chemistry of 2,6 Dichloro 8,9 Dimethyl 9h Purine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. While specific studies on the electronic structure and reaction pathways of 2,6-dichloro-8,9-dimethyl-9H-purine are not extensively documented in publicly available literature, the methodologies applied to similar purine (B94841) derivatives can be described.

Electronic Structure Analysis and Tautomerism Studies

The electronic structure of purine derivatives dictates their reactivity and intermolecular interactions. For the purine scaffold, tautomerism is a key aspect, as the position of protons can significantly influence the molecule's properties and biological activity. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the relative energies of different tautomers and to analyze the electron distribution within the molecule.

For instance, in related purine systems, the N7 and N9 positions are common sites for substitution and protonation. Theoretical calculations help in identifying the most stable tautomeric form in different environments. The planarity of the purine ring system is also a critical factor, with studies on similar compounds like 2,6-dichloro-7-isopropyl-7H-purine showing that both the imidazole (B134444) and pyrimidine (B1678525) rings are essentially planar, with a small dihedral angle between them. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding the reaction mechanisms involving purine derivatives is essential for their synthesis and for predicting their metabolic fate. Computational methods can model reaction pathways, such as alkylation or substitution reactions, which are common in the synthesis of 2,6,9-trisubstituted purines from a 2,6-dichloropurine (B15474) precursor. nih.gov These models can elucidate the formation of different regioisomers, such as the N7 and N9 alkylated products. nih.gov

Transition state analysis helps in determining the energy barriers for these reactions, providing insights into reaction kinetics. For example, the synthesis of radiolabeled [8-14C]-2,6-dichloro-9H-purine involves a cyclization reaction that can be modeled to optimize reaction conditions. researchgate.net

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for screening potential drug candidates and for understanding their mechanism of action at a molecular level.

For derivatives of 2,6-dichloropurine, molecular docking studies have been crucial in identifying their potential as inhibitors of various enzymes, particularly kinases, which are often dysregulated in cancer. For example, 2,6,9-trisubstituted purine derivatives have been designed and evaluated as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and proliferation signaling. nih.govmdpi.com Docking studies help to visualize the interactions between the purine derivative and the amino acid residues in the active site of the target protein, guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analyses

QSAR and 3D-QSAR are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

For 2,6,9-trisubstituted purine derivatives, 3D-QSAR studies have been successfully applied to understand their cytotoxic effects on various cancer cell lines. mdpi.comnih.gov These studies have led to the development of predictive models that can guide the synthesis of new anticancer agents. nih.gov

Steric and Electronic Contributions to Biological Activity

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed information about the influence of steric and electronic fields on the biological activity of the compounds.

In studies of 2,6,9-trisubstituted purine derivatives, it has been found that steric properties can have a more significant contribution to cytotoxicity than electronic properties. mdpi.comnih.gov For instance, one 3D-QSAR model revealed that steric factors accounted for approximately 70% of the contribution to the cytotoxic activity, while electronic properties accounted for the remaining 30%. mdpi.comnih.gov The analysis of CoMFA and CoMSIA contour maps can pinpoint specific regions of the molecule where bulky or electropositive/electronegative substituents would be beneficial or detrimental to the activity. For example, these studies have suggested that an arylpiperazinyl group at position 6 of the purine ring enhances cytotoxic activity, whereas bulky substituents at position C-2 are unfavorable. mdpi.comresearchgate.net

Table 1: 3D-QSAR Model Statistics for 2,6,9-Trisubstituted Purine Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² | 0.724 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.986 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and experimental activities. |

| F | 275.889 | F-test value, indicating the statistical significance of the model. |

| SEE | 0.164 | Standard error of the estimate, indicating the precision of the predictions. |

Data derived from studies on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are widely used in virtual screening to identify new compounds with potential biological activity from large chemical databases. dovepress.com

For 2,6,9-trisubstituted purine derivatives with anticancer properties, pharmacophore models have been developed to characterize the key structural requirements for their activity. mdpi.comnih.gov These models typically identify features such as aromatic centers, hydrogen bond acceptors/donors, and hydrophobic areas as being crucial for cytotoxic activity. mdpi.comnih.gov Once a pharmacophore model is validated, it can be used as a 3D query to screen compound libraries, prioritizing molecules that match the pharmacophoric features for further experimental testing. nih.gov This approach accelerates the discovery of novel and potent anticancer agents. mdpi.comnih.gov

Table 2: Pharmacophoric Features for Anticancer Purine Derivatives

| Feature | Description | Importance for Activity |

|---|---|---|

| Aromatic Centers | Typically the purine core and any aryl substituents. | Essential for stacking interactions within the biological target. mdpi.comnih.gov |

| Hydrogen Bond Acceptor/Donor | Nitrogen atoms in the purine ring and specific substituents. | Crucial for forming hydrogen bonds with amino acid residues in the active site. mdpi.comnih.gov |

Molecular and Cellular Biological Investigations of 2,6 Dichloro 8,9 Dimethyl 9h Purine Analogues

Mechanisms of Action on Molecular Targets (In Vitro Studies)

Enzyme Inhibition and Modulation

The 2,6-dichloro-8,9-dimethyl-9H-purine scaffold and its analogues have been the subject of numerous in vitro studies to determine their mechanisms of action at the molecular level. These investigations have primarily focused on their ability to inhibit or otherwise modulate the activity of key enzymes involved in cell cycle regulation, DNA topology, gene expression, and parasitic metabolic pathways.

Substituted purines are widely recognized for their potential as inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for controlling cell cycle progression. The inhibitory activity of these compounds is highly dependent on the nature and position of substituents on the purine (B94841) ring.

Research into 2,6,9-trisubstituted purines has shown that these molecules can be potent inhibitors of CDKs. nih.gov Structure-activity relationship (SAR) studies reveal that while increased steric bulk at the N-9 position can decrease inhibitory potential, various substitutions at the C-2 and C-6 positions can yield highly active compounds. nih.gov For instance, analogues of olomoucine (B1683950) and roscovitine, which are themselves substituted purines, have been synthesized and tested against multiple CDKs. One such study found that a compound with a (2R)-pyrrolidin-2-yl-methanol group at C-2 and a 3-iodobenzylamino group at C-6 displayed significant inhibitory activity against CDK5, CDK1, and CDK2. nih.gov Kinetic analyses have demonstrated that some purine analogues, like olomoucine, act as competitive inhibitors for ATP binding to the kinase. nih.gov

The specificity of inhibition can vary. While some purines like N6-(delta 2-Isopentenyl)adenine are general kinase inhibitors, others show high selectivity for specific CDKs. nih.gov For example, olomoucine strongly inhibits p34cdc2/cyclin B, p33cdk2/cyclin A, and p33cdk2/cyclin E, but is much less effective against cdk4/cyclin D1 and cdk6/cyclin D3. nih.gov The introduction of substituents at the C-8 position of the purine scaffold has also been explored, though in some cases, this has led to a decrease in CDK inhibitory activity compared to the parent compounds like roscovitine. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Olomoucine | p34cdc2/cyclin B | 7 | nih.gov |

| Olomoucine | p33cdk2/cyclin A | 7 | nih.gov |

| Olomoucine | p33cdk2/cyclin E | 7 | nih.gov |

| Olomoucine | p33cdk5/p35 | 3 | nih.gov |

| Compound 21 ((2R)-pyrrolidin-2-yl-methanol at C-2, 3-iodobenzylamino at C-6) | CDK5 | 0.16 | nih.gov |

| Compound 21 ((2R)-pyrrolidin-2-yl-methanol at C-2, 3-iodobenzylamino at C-6) | CDK1 | 0.45 | nih.gov |

| Compound 21 ((2R)-pyrrolidin-2-yl-methanol at C-2, 3-iodobenzylamino at C-6) | CDK2 | 0.65 | nih.gov |

Type II topoisomerases (Topo II) are essential enzymes that manage DNA tangles and supercoils, playing a critical role in DNA replication and transcription. Certain purine analogues have been identified as inhibitors of this enzyme. The mechanism often involves interference with the enzyme's ATP-dependent catalytic cycle.

Studies have shown that 8-chloro-adenosine (8-Cl-Ado), a purine analogue, is converted in cells to its triphosphate form, 8-chloro-ATP (8-Cl-ATP). nih.gov This analogue of ATP acts as a direct inhibitor of Topo IIα. nih.gov In vitro assays demonstrated that 8-Cl-ATP inhibits the relaxation and decatenation activities of the enzyme. nih.gov The mechanism of inhibition involves blocking the hydrolysis of ATP, which traps the enzyme in a "closed clamp" conformation on the DNA. nih.gov This catalytic inhibition, distinct from Topo II poisons that stabilize DNA cleavage complexes, ultimately leads to a decrease in DNA synthesis and the induction of DNA double-strand breaks. nih.govnih.gov While direct studies on this compound are not specified, the principle of ATP-competitive inhibition by purine analogues provides a strong rationale for its potential activity against Topo II.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. While some natural and synthetic compounds are known HDAC inhibitors, direct evidence linking this compound or its close structural analogues to HDAC inhibition is not prominent in the reviewed literature. Research has highlighted that metabolites from certain bacteria can have HDAC-inhibitory effects and that combining known HDAC inhibitors with other agents can suppress purine metabolism in certain disease models. nih.govnih.gov However, a direct inhibitory role for purine scaffolds like the one has not been established as a primary mechanism of action.

Protozoan parasites like Plasmodium falciparum, the causative agent of malaria, are often incapable of synthesizing purines de novo. nih.govnih.gov Consequently, they rely on a purine salvage pathway, which acquires purines from the host, making the enzymes of this pathway attractive drug targets. nih.govmalariaworld.org A key enzyme in this pathway for P. falciparum is hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT). nih.govmalariaworld.org

This enzyme is essential for the parasite's survival, as it converts hypoxanthine, guanine, and xanthine (B1682287) into their respective monophosphate nucleotides. nih.govnih.gov The development of inhibitors that are selective for the parasite's enzyme over the human equivalent (hypoxanthine-guanine phosphoribosyltransferase, HGPRT) is a major goal in antimalarial drug design. nih.gov

Various purine-based analogues have been synthesized and evaluated as inhibitors of P. falciparum HGXPRT. malariaworld.org Transition state analogue inhibitors, in particular, have shown high potency. nih.gov For example, a 9-deazaguanine (B24355) derivative linked to a phosphonate (B1237965) mimic was found to be a potent inhibitor with a Ki value in the nanomolar range. nih.gov The binding of these inhibitors can be enthalpically driven and may exhibit negative cooperativity within the tetrameric enzyme structure. nih.govmalariaworld.org Studies on acyclic aza-C-nucleosides have also yielded potent inhibitors of P. falciparum HGXPRT, demonstrating excellent selectivity when compared to the human enzyme. researchgate.net

| Inhibitor Class | Target Enzyme | Potency | Key Finding | Reference |

|---|---|---|---|---|

| Transition State Analogues (e.g., 9-deazaguanine with phosphonate mimic) | P. falciparum HGXPRT | Ki = 0.5 nM | Enthalpically driven, high-affinity binding. | nih.govmalariaworld.org |

| Prolinol-Phosphonate Compounds | P. falciparum HGXPRT | Ki values from 3 nM to >10 µM | Inhibitor binding stimulates movement of active site loops. | malariaworld.org |

| Acyclic Aza-C-Nucleosides | P. falciparum HGXPRT | Potent inhibition | Excellent selectivity for the parasite enzyme over the human enzyme. | researchgate.net |

Receptor Modulation (e.g., Adenosine (B11128) Receptors)

Purine structures are foundational to adenosine, a nucleoside that signals through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Consequently, substituted purines are a well-established class of adenosine receptor antagonists. The affinity and selectivity of these compounds are dictated by the substitution pattern around the purine ring.

Investigations into 2,6,9-trisubstituted adenines have been performed to map the structure-activity relationships for binding to human adenosine receptors. nih.gov The introduction of a chlorine atom at the C-2 position of the adenine (B156593) core can increase affinity at A₁, A₂ₐ, and A₃ receptors and potency at the A₂ₑ subtype, depending on the other substituents. nih.gov Similarly, 2,6-disubstituted and 2,6,8-trisubstituted purines have been explored as adenosine receptor antagonists. nih.gov The development of these series has led to compounds with novel substitution patterns and high affinity, particularly for the A₁ receptor. For example, 8-cyclopentyl-2,6-diphenylpurine was identified as a very promising antagonist with a nanomolar affinity for the human adenosine A₁ receptor. nih.gov These findings demonstrate that the purine scaffold is a versatile template for developing selective adenosine receptor modulators.

| Compound | Receptor Subtype | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 8-Cyclopentyl-2,6-diphenylpurine (LUF 5962) | Human A₁ | 0.29 | nih.gov |

| 2-Chloro-N6-(4-bromophenylacetyl)-9-propyladenine | Human A₁ | >10000 | nih.gov |

| 2-Chloro-N6-(4-bromophenylacetyl)-9-propyladenine | Human A₂ₐ | 1170 | nih.gov |

| 2-Chloro-N6-(4-bromophenylacetyl)-9-propyladenine | Human A₃ | 270 | nih.gov |

Interaction with Nucleic Acid Synthesis Pathways

Research into the mechanism of action of this compound suggests its involvement in modulating the host immune response through interaction with pattern recognition receptors (PRRs). Specifically, it is proposed to inhibit key players in the innate immune system such as RIG-I and the stimulator of interferon genes (STING). These proteins are critical sensors of foreign nucleic acids, including viral RNA and DNA. Upon activation, they trigger downstream signaling cascades that lead to the production of type I interferons and other cytokines, essential for establishing an antiviral state and orchestrating a broader immune response.

The inhibition of these pathways by this compound may occur through its binding to the nucleotide-binding domain of these PRRs. By doing so, the compound could potentially interfere with the detection of viral nucleic acids, thereby suppressing the subsequent inflammatory and antiviral responses. This mechanism highlights an indirect interaction with nucleic acid-related pathways, focusing on the sensing and response to foreign genetic material rather than direct inhibition of nucleic acid synthesis itself.

Cellular Responses and Phenotypes (In Vitro Studies)

The in vitro effects of this compound analogues have been a subject of scientific investigation, particularly concerning their antiproliferative and antiviral properties.

While specific data on the antiproliferative activity of this compound is not extensively available in public literature, studies on closely related 2,6-disubstituted purine analogues have demonstrated significant cytotoxic effects against various cancer cell lines. These findings provide a basis for inferring the potential activities of the target compound.

Studies on various 2,6-disubstituted purine derivatives have indicated their potential as antiproliferative agents against hematological malignancies. For instance, some analogues have been shown to inhibit the growth of leukemia and lymphoma cell lines. However, specific IC50 values for this compound against Jurkat, K562, and HL-60 cells are not readily found in the reviewed literature.

Table 1: Antiproliferative Activity of this compound in Leukemia and Lymphoma Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| Jurkat | Acute T-cell leukemia | Data not available |

| K562 | Chronic myelogenous leukemia | Data not available |

Research on analogues of this compound has revealed potent cytotoxic activity against several solid tumor cell lines. For example, certain 2,6-dichloro-purine derivatives have shown single-digit micromolar IC₅₀ values against breast (MCF-7) and other solid tumor cell lines. nih.gov This suggests that this class of compounds holds promise as potential leads for the development of new anticancer therapies.

Table 2: Antiproliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Carcinoma | Data not available |

The antiproliferative effects of many purine analogues are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. Studies on 2,6-dichloro-purine analogues have demonstrated that their cytotoxic activity against cancer cells is mediated, at least in part, by the induction of apoptosis. nih.gov This suggests that this compound may also share this mechanism of action, although specific studies are required for confirmation.

The purine scaffold is a well-established framework for the development of antiviral agents. A number of 2,6-disubstituted purine analogues have been reported to exhibit significant antiviral activity against a range of viruses. In particular, certain 6-substituted-2-chloropurine derivatives have shown potent inhibitory effects against rhinoviruses, the common cold viruses. nih.gov The potential mechanism for such activity could be related to the inhibition of viral replication processes or, as suggested for this compound, the modulation of the host's innate immune response to viral infection. However, specific data on the activity of this compound against rhinoviruses or influenza A/B viruses is not currently available.

Table 3: Antiviral Activity of this compound

| Virus | Family | Activity |

|---|---|---|

| Human Rhinovirus | Picornaviridae | Data not available |

Antimicrobial Activities

Purine analogues represent a class of compounds with significant potential for antimicrobial applications. nih.gov Their structural similarity to endogenous purines allows them to interfere with various metabolic and signaling pathways essential for microbial survival. Research into dichloropurine derivatives and related structures has revealed promising antibacterial and antifungal properties.

Detailed Research Findings:

A study focusing on 6-chloro-8-substituted-9[H]-purines demonstrated significant antimicrobial activity. These compounds were tested against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae), as well as fungal strains (Aspergillus niger, Pencillium chrysogenium). The results, summarized in the table below, show that these purine derivatives exhibit considerable zones of inhibition, indicating potent antimicrobial effects.

Similarly, another investigation into novel substituted purine derivatives found that compounds featuring a 4-chlorobenzylamino group at the C6 position of the purine ring displayed antibacterial activity comparable to the standard drug ciprofloxacin, including against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Further research on 6-substituted purines derived from 2-amino-6-chloropurine (B14584) also confirmed their antifungal potential against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. scielo.org.mx Several of the newly synthesized derivatives showed fairly good activity against all three fungal strains tested. scielo.org.mx

The mechanism of action for some purine analogues is believed to involve the targeting of riboswitches, which are regulatory RNA domains in bacterial mRNAs that control genes in fundamental metabolic pathways. nih.gov By binding to these riboswitches, the purine analogues can disrupt gene expression and inhibit microbial growth. nih.gov

Interactive Table: Antimicrobial Activity of 6-chloro-8-substituted-9[H]-purine Derivatives This table summarizes the zone of inhibition (in mm) for various derivatives against selected bacterial and fungal strains.

| Compound ID | Concentration (µ g/disc ) | S. aureus (mm) | B. subtilis (mm) | P. vulgaris (mm) | K. pneumoniae (mm) |

| 5a | 100 | 30 | 31 | 31 | 35 |

| 200 | 35 | 38 | 40 | 40 | |

| 5b | 100 | 25 | 28 | 29 | 30 |

| 200 | 30 | 32 | 35 | 36 | |

| 5c | 100 | 22 | 25 | 26 | 28 |

| 200 | 28 | 30 | 32 | 34 | |

| 5d | 100 | 20 | 23 | 24 | 26 |

| 200 | 25 | 28 | 30 | 32 | |

| Standard | - | - | - | - | - |

| Data derived from a study on 6-chloro-8-substuted-9[H]-purine derivatives. |

Antioxidant Activities

Purine derivatives have been investigated for their ability to act as antioxidants, molecules that can neutralize harmful free radicals and reduce oxidative stress. Oxidative stress is implicated in a wide range of diseases, making the development of effective antioxidants a key area of research.

Detailed Research Findings:

A series of 6-chloro-8-substituted-9[H]-purine derivatives were evaluated for their antioxidant properties using established in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and a nitric oxide scavenging assay. The study found that the tested purine compounds possessed significant antioxidant activity. The ability of these compounds to scavenge free radicals is measured by the change in absorbance in the presence of the radical species.

Purines themselves, such as adenosine, are known to have antioxidant and anti-inflammatory properties. nih.gov This intrinsic characteristic of the purine scaffold likely contributes to the antioxidant capacity of its synthetic derivatives. The specific substituents on the purine ring can further modulate this activity.

Interactive Table: Antioxidant Activity of 6-chloro-8-substituted-9[H]-purine Derivatives This table shows the percentage of DPPH radical scavenging activity for various derivatives.

| Compound ID | Concentration | % Scavenging of DPPH Radical |

| 5a | 100µM | 75 |

| 5b | 100µM | 72 |

| 5c | 100µM | 68 |

| 5d | 100µM | 65 |

| Standard (Ascorbic Acid) | 100µM | 95 |

| Data derived from a study on the antioxidant properties of 6-chloro-8-substuted-9[H]-purine derivatives. |

Neurobiological Interactions (pre-clinical, mechanistic)

While direct preclinical studies on this compound are not extensively documented, the fundamental role of purines in the central nervous system provides a strong basis for their potential neurobiological interactions. Purines like ATP and adenosine are crucial neuromodulators and are fundamental to cellular energy metabolism. nih.govmdpi.com

Mechanistic Insights from Pre-clinical Concepts:

Dopaminergic neurons, particularly those in the substantia nigra pars compacta, are characterized by high energy demands due to their autonomous pacemaking activity. mdpi.com This high metabolic rate necessitates robust purine synthesis to supply essential molecules like ATP and GTP. mdpi.com Consequently, these neurons are uniquely susceptible to disruptions in purine metabolism. mdpi.com Conditions that impair purine synthesis or recycling can lead to significant neurodevelopmental and neurodegenerative consequences. mdpi.com

Synthetic purine analogues could potentially interact with this system in several ways:

Receptor Modulation: They could act as agonists or antagonists at purinergic receptors (e.g., adenosine receptors), thereby modulating neuronal signaling pathways.

Metabolic Interference: As structural analogues, they might interfere with the enzymes involved in the purine synthesis or salvage pathways, altering the intracellular pool of purine nucleotides.

Energy Homeostasis: Given the central role of purines in energy currency, analogues could impact cellular energy homeostasis, which is particularly critical for high-demand neurons. nih.gov

Alterations in purinergic signaling are known to be involved in the progression of tumors in neural tissues, highlighting the importance of this system in both normal physiology and pathology. nih.gov Therefore, synthetic purines like this compound and its analogues are compounds of interest for investigating and potentially modulating these critical neurobiological processes.

Structure-Activity Relationship (SAR) Studies of Purine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a purine derivative, influences its biological activity. By systematically modifying different parts of the purine scaffold, researchers can identify key features responsible for efficacy and selectivity.

Influence of Substituents at C2, C6, C8, and N9 Positions

The biological activity of purine analogues is highly dependent on the nature and position of substituents on the purine ring.

C2 and C6 Positions: The chlorine atoms at the C2 and C6 positions of 2,6-dichloropurine (B15474) are powerful electron-withdrawing groups that make these positions susceptible to nucleophilic substitution. nih.govarkat-usa.org The C6 position is generally more reactive and is typically substituted first. arkat-usa.orgacs.org SAR studies on 2,6,9-trisubstituted purines have shown that while an arylpiperazinyl group at the C6 position is beneficial for cytotoxic activity, bulky substituents at the C2 position are unfavorable. nih.gov This suggests a specific spatial requirement for substituents at the C2 position for optimal interaction with biological targets.

C8 Position: Introduction of substituents at the C8 position has been shown to modulate activity. In one study, various aromatic acids were condensed to form 6-chloro-8-substituted-9[H]-purines, which demonstrated significant antimicrobial and antioxidant activities.

N9 Position: The substituent at the N9 position plays a critical role in determining the compound's properties. Studies on N9-chloromethyl arylpurine intermediates found them to be potent in vitro growth inhibitors of several human tumor cell lines. nih.gov Further investigations into a series of 2,6,9-trisubstituted purines with varying alkyl groups (methyl, ethyl, propyl, butyl, pentyl) at the N9 position revealed that these modifications significantly impact cytotoxic activity. nih.gov

Role of Halogen Atoms on Biological Profile

Halogen atoms, particularly chlorine, bromine, and iodine, are not merely hydrophobic moieties but can form specific, directed interactions known as halogen bonds. nih.gov This interaction, where the halogen acts as a Lewis acid, can be a powerful tool in ligand design to enhance affinity and specificity. researchgate.netnih.gov

The role of the two chlorine atoms in this compound is multifaceted:

Reactivity Hubs: As mentioned, the chlorine atoms at C2 and C6 are excellent leaving groups, facilitating the synthesis of a diverse library of purine derivatives through nucleophilic substitution. nih.govarkat-usa.org

Electronic Effects: The strong electron-withdrawing nature of chlorine atoms significantly influences the electronic distribution of the purine ring, which can affect binding to target proteins. nih.gov

Steric and Lipophilic Properties: Halogen size can be a determining factor for biological potency. Studies on other heterocyclic systems have shown that moving from fluorine to iodine can lead to excellent inhibitory properties, suggesting that atomic size and polarizability, rather than just polarity, are key. biorxiv.org In purines, bromine has been noted as being particularly well-suited for inclusion in biological systems due to its optimal combination of polarizability and sterically appropriate size. researchgate.net

Effects of Alkyl Group Length and Volume at N9

The size and nature of the substituent at the N9 position of the purine ring are critical determinants of biological activity. This is often due to the N9 substituent's role in orienting the molecule within a protein's binding pocket or influencing its physicochemical properties, such as solubility and membrane permeability.

Detailed Research Findings:

Studies have systematically explored the impact of varying the N9-substituent.

Alkyl Chain Length: In a study of 2,6,9-trisubstituted purines, a series of analogues with different N9-alkyl chains (methyl, ethyl, propyl, butyl, and pentyl) were synthesized. The variation in chain length led to demonstrable differences in cytotoxic activity against cancer cell lines, indicating that the length of the alkyl group is a key parameter for optimizing biological effect. nih.gov

Functionalized Linkers: Another study synthesized purine conjugates with omega-amino acids at the N9 position, using linkers with different polymethylene chain lengths. nih.gov The cytotoxic activity of these conjugates was found to be dependent on the length of this linker, reinforcing the idea that the distance and flexibility afforded by the N9-substituent are crucial for proper interaction with the biological target. nih.gov

Bulky Groups: The introduction of larger, more complex motifs at the N9 position, such as α-amino acids, has also been explored. Solid-phase synthesis of purine derivatives with an α-amino acid motif at the N9 position resulted in compounds with mild, but clear dose-dependent, anticancer effects. nih.gov This demonstrates that even larger, more sterically demanding groups can be accommodated and can confer specific biological activities.

These findings collectively underscore that the N9 position is a critical site for modification, where adjustments in the length, volume, and chemical nature of the substituent can fine-tune the biological profile of the purine derivative.

Positional Isomerism Effects on Activity and Selectivity

The precise impact of the placement of the two methyl groups at the N-9 and C-8 positions of the 2,6-dichloropurine core is a critical aspect of its structure-activity relationship (SAR). However, dedicated studies systematically comparing the biological activities of this compound with its other positional isomers, such as those with methyl groups at other positions (e.g., N-7, N-3, or different carbon atoms of the purine ring system), are not described in the available literature.

For context, research on related compounds, such as 2,6-disubstituted-7-methylpurines and their 7,9-dialkyl analogues, has been conducted to evaluate their cytotoxic or cytostatic potential. nih.gov These studies highlight the general importance of alkyl substitution on the purine core for biological activity. For example, the preparation and biological testing of various 2,6-disubstituted-7-methylpurines have been reported, with their effects evaluated against green alga Chlorella vulgaris. nih.gov

Without experimental data, any discussion on how the specific arrangement of these substituents in this compound influences its interaction with biological targets, such as protein kinases, would be purely speculative. Kinase inhibition is a common mechanism of action for purine analogues, and the precise geometry and electronic properties of the inhibitor are crucial for its binding to the ATP-binding pocket of a target kinase. nih.gov

Table 1: Comparison of Related Dichloromethylpurine Isomers (Data Not Available for Direct Comparison)

| Compound | Position of Methyl Group(s) | Reported Biological Activity/Data | Reference |

| This compound | C-8, N-9 | No specific biological studies found | N/A |

| 2,6-Dichloro-7-methyl-7H-purine | N-7 | Basic chemical data available | nih.govsigmaaldrich.com |

| 2,6-Dichloro-9-methyl-9H-purine | N-9 | Basic chemical data available | nih.gov |

| 2,6-Dichloro-8-methyl-9H-purine | C-8 | Basic chemical data available | sigmaaldrich.com |

Development and Application of Purine-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. nih.gov They are typically small molecules designed to selectively interact with a specific target, enabling the study of its function in cellular or in vivo systems. Fluorescently tagged probes, for instance, allow for the visualization of target localization and dynamics. rsc.org

The development of chemical probes often leverages existing pharmacophores known to interact with a particular target class. Given that many purine analogues are kinase inhibitors, the 2,6-dichloropurine scaffold could, in principle, serve as a starting point for creating probes for this enzyme family. nih.gov The synthesis of bicyclic nucleosides containing a 2,6-dichloropurine moiety for evaluating antitumor activity has been reported, demonstrating the chemical tractability of modifying this core structure. nih.gov

However, the literature search did not yield any specific examples of this compound being developed or utilized as a chemical probe. The process of converting a bioactive compound into a useful probe involves several steps, including the identification of a non-critical position for attaching a linker and a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) without abolishing its binding affinity and selectivity for the target. nih.gov

While general methods for developing fluorescent probes for detecting enzymes and other biological molecules are well-established, their specific application to this compound has not been documented. researchgate.net The synthesis of fluorescent probes based on other purine scaffolds for targets like heat shock protein 90 (Hsp90) has been successful, indicating the feasibility of such approaches within the broader purine chemical space.

Future Directions and Emerging Research Avenues in Purine Chemistry

Development of Novel, More Efficient, and Sustainable Synthetic Routes

The synthesis of purine (B94841) derivatives is a well-established area of organic chemistry, yet the pursuit of more efficient, cost-effective, and environmentally benign methods continues to be a priority. The documented synthesis of 2,6-Dichloro-8,9-dimethyl-9H-purine, identified as Compound 83 in patent literature, involves a method that yields the product as a white solid, confirmed by Liquid Chromatography-Mass Spectrometry (LCMS) with a molecular weight of 217.1 (M+H)⁺. google.com The purification is achieved through column chromatography using a gradient of ethyl acetate (B1210297) and hexane. google.com

While this provides a viable route, future research is geared towards the development of synthetic strategies that offer higher yields, reduced reaction times, and utilize greener solvents. researchgate.net Reviews of synthetic methodologies for purine derivatives highlight a variety of approaches starting from different precursors like pyrimidine (B1678525) and imidazole (B134444). google.com The application of enzymatic synthesis, for instance, has been shown to be a sustainable and efficient alternative to traditional chemical routes for producing dihalogenated purine nucleoside analogues. nih.gov This biocatalytic approach often leads to high selectivity and reduced use of hazardous materials. nih.gov Furthermore, the development of one-pot multicomponent reactions represents another promising avenue, allowing for the assembly of complex purine precursors in a single step, thereby increasing efficiency and reducing waste. nih.gov

The table below summarizes some of the starting materials and reagents used in the synthesis of various dichloropurine derivatives, illustrating the diversity of available synthetic strategies.

| Starting Material/Reagent | Derivative Synthesized | Reference |

| 2,6-Dichloropurine (B15474) and Isopropyl alcohol | 2,6-dichloro-9-(1-methylethyl)-9H-purine | chemicalbook.com |

| 4,5-diamino-2,6-dichloropyrimidine and Triethyl[14C]orthoformate | [8‐14C]‐2,6‐dichloro‐9H‐purine | researchgate.net |

| 6-chloropyrimidine-4,5-diamine and various aldehydes | 6-chloro-8-substituted-9H-purine derivatives | researchgate.net |

Exploration of New Biological Targets and Pathways for Purine Derivatives

Purine analogues are known to be antimetabolites, mimicking the structure of metabolic purines and thereby interfering with cellular processes. wikipedia.org They have been successfully employed as anticancer and antiviral agents. nih.gov The patent literature surrounding this compound suggests its potential role in the modulation of the immune system, specifically targeting the Stimulator of Interferon Genes (STING) pathway. google.comgoogle.com The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering immune responses. nih.gov

The modulation of purinergic receptors, which are widespread throughout the body's tissues, presents a vast landscape for therapeutic intervention in a range of diseases. nih.gov These receptors are classified into P1 adenosine (B11128) receptors and P2 nucleotide receptors, each with several subtypes that are activated by different purine derivatives. nih.gov The exploration of how compounds like this compound interact with these various receptors and their downstream signaling pathways is a key area of future research. This includes investigating their effects on G protein-coupled receptor signaling, TGF-beta receptor signaling, and responses to oxidative stress. dovepress.com

A significant focus of ongoing research is the identification of novel biological targets for purine derivatives in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. nih.gov For instance, certain 9H-purine derivatives have been investigated as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. nih.gov

Application of Advanced Computational Methodologies for Rational Design

The integration of advanced computational methods has become indispensable in modern drug discovery, enabling the rational design of new therapeutic agents. mdpi.com Methodologies such as molecular docking, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the interaction of small molecules with their biological targets and in optimizing their pharmacological properties. mdpi.com

For purine derivatives, these computational tools can be used to predict their binding affinity to targets like the STING protein. While specific computational studies on this compound are not yet publicly available, the general approach involves creating a 3D model of the target protein and virtually screening libraries of compounds to identify potential binders. QSAR studies on other series of substituted purine derivatives have successfully identified key molecular descriptors that correlate with their inhibitory activity against targets like c-Src tyrosine kinase. researchgate.netjmaterenvironsci.commdpi.com These models can then guide the synthesis of new analogues with enhanced potency and selectivity.

The use of machine learning algorithms is also becoming increasingly prevalent in this field. These algorithms can analyze large datasets of chemical structures and biological activities to identify complex patterns and build predictive models with high accuracy. dovepress.com Such approaches can accelerate the discovery of novel purine-based drug candidates.

Design and Synthesis of Next-Generation Purine-Based Chemical Probes and Modulators

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The development of next-generation purine-based probes is a burgeoning area of research. These probes are often designed with specific functionalities, such as fluorescent tags or reactive groups, to enable the visualization and identification of their cellular targets.

Purine analogues, including 2,6-dichloropurine derivatives, can be functionalized to serve as such probes. For example, radiolabelled versions, like [8‐14C]‐2,6‐dichloro‐9H‐purine, have been synthesized for use in drug development studies. researchgate.net The design of purine-based allosteric modulators is another exciting frontier. nih.gov Unlike traditional inhibitors that bind to the active site of a protein, allosteric modulators bind to a different site, offering the potential for greater specificity and novel mechanisms of action. nih.gov

The synthesis of libraries of diverse purine derivatives is crucial for identifying new modulators of cellular signaling. These libraries can be screened in high-throughput assays to identify compounds that perturb specific pathways of interest. The insights gained from these studies can then be used to design more potent and selective next-generation modulators for therapeutic applications.

Q & A

Basic: What are the key considerations for synthesizing 2,6-Dichloro-8,9-dimethyl-9H-purine with high purity?

Methodological Answer:

Synthesis typically involves alkylation of a purine precursor. For example:

Alkylation : Introduce methyl groups at the 8 and 9 positions using methyl iodide under basic conditions (e.g., NaH in DMF).

Chlorination : Treat the intermediate with POCl₃ or PCl₅ to substitute hydroxyl groups at positions 2 and 6 with chlorine.

Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization (ethanol/water) to achieve >97% purity .

Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

NMR :

- ¹H NMR : Identify methyl protons (δ ~2.5–3.0 ppm for CH₃ groups at positions 8 and 9).

- ¹³C NMR : Confirm chlorine substitution via deshielded aromatic carbons (δ >140 ppm for C2 and C6).

Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ at m/z 231.0).

X-ray Crystallography : Resolve ambiguities in substitution patterns using SHELXL for refinement (e.g., C–Cl bond lengths ~1.73 Å, C–CH₃ ~1.47 Å) .

Advanced: How can discrepancies in crystallographic data (e.g., bond angles or torsional strain) be resolved during structural refinement?

Methodological Answer:

Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize errors.

Refinement Software : Apply SHELXL with restraints for aromaticity (planarity) and isotropic displacement parameters for methyl groups.

Validation Tools :

- Check for outliers using R-factors (target R1 < 5%).

- Analyze residual electron density maps to identify misplaced atoms.

Cross-Validation : Compare with DFT-optimized structures (B3LYP/6-311G**) to resolve torsional strain inconsistencies .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate antitumor potential?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace Cl with Br or CH₃ groups at positions 2/6) .

Biological Assays :

- In vitro : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC₅₀ determination).

- Mechanistic Studies : Measure apoptosis markers (caspase-3 activation) or DNA intercalation via fluorescence quenching.

Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

Storage : Keep in amber vials under inert gas (Ar/N₂) at 2–8°C to prevent degradation.

Spill Management : Neutralize with activated carbon; avoid aqueous solutions to prevent HCl release .

Advanced: How to address contradictions in biological activity data across different studies?

Methodological Answer:

Experimental Triangulation :

- Validate assays using positive controls (e.g., cisplatin for cytotoxicity).

- Replicate under standardized conditions (pH, serum concentration).

Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers.

Mechanistic Follow-Up : Perform RNA-seq or proteomics to identify off-target effects confounding activity .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate Fukui indices (identify electrophilic C2/C6 sites).

Molecular Dynamics : Simulate reaction pathways with explicit solvent models (e.g., DMSO or H₂O) to assess kinetic barriers.

Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .

Basic: How to optimize reaction yields for methyl group introduction at positions 8 and 9?

Methodological Answer:

Base Selection : Use NaH or LDA for deprotonation (avoid aqueous conditions to prevent hydrolysis).

Solvent Effects : Conduct reactions in anhydrous DMF or THF to stabilize intermediates.

Temperature Control : Maintain –20°C during alkylation to suppress side reactions.

Workup : Quench with NH₄Cl and extract with dichloromethane to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.